Chloromethyl(methyl)dimethoxysilane

Catalog No.
S1898358
CAS No.
2212-11-5
M.F
C4H11ClO2Si
M. Wt
154.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl(methyl)dimethoxysilane

CAS Number

2212-11-5

Product Name

Chloromethyl(methyl)dimethoxysilane

IUPAC Name

chloromethyl-dimethoxy-methylsilane

Molecular Formula

C4H11ClO2Si

Molecular Weight

154.67 g/mol

InChI

InChI=1S/C4H11ClO2Si/c1-6-8(3,4-5)7-2/h4H2,1-3H3

InChI Key

ZXZMFKUGAPMMCJ-UHFFFAOYSA-N

SMILES

CO[Si](C)(CCl)OC

Canonical SMILES

CO[Si](C)(CCl)OC

Precursor for Organic Synthesis:

  • Due to the presence of reactive functional groups (chloromethyl and methoxy), CMDMOS serves as a valuable precursor for synthesizing diverse organic molecules.
  • The chloromethyl group can be readily substituted with other functionalities, enabling the creation of complex organic structures.
  • Research explores its use in the synthesis of pharmaceuticals, fine chemicals, and other functional materials PubChem, Chloromethyl(methyl)dimethoxysilane, CID 4077521:

Modification of Surfaces:

  • CMDMOS can be used for surface modification due to its ability to react with various substrates.
  • The methoxy groups can hydrolyze and form silanol (Si-OH) groups, which can bond with hydroxyl groups on surfaces like glass, metal oxides, and polymers.
  • This creates a covalent bond between the organic molecule and the inorganic surface, allowing researchers to tailor surface properties for specific applications ScienceDirect, Applications of mono- and bifunctional organosilanes as coupling agents in sol-gel processes, Mohsen Tabibian et al., 2009

Crosslinking Agent in Polymers:

  • CMDMOS can act as a crosslinking agent in polymers.
  • The bifunctional nature of the molecule allows it to react with multiple polymer chains, forming a more rigid and interconnected network.
  • This property is valuable in research on developing new polymeric materials with enhanced mechanical properties, thermal stability, and other desired characteristics Wiley Online Library, Silane Coupling Agents, Eugenio P. Plueddemann, 2000

Potential Applications in Bioconjugation:

  • Emerging research explores the potential of CMDMOS in bioconjugation, a technique for linking biomolecules with other molecules or surfaces.
  • The chloromethyl group can be used to attach biomolecules like proteins or peptides, while the methoxy groups can participate in biocompatible reactions.
  • Further research is needed to fully understand its potential and limitations in biological applications.

Chloromethyl(methyl)dimethoxysilane is an organosilicon compound characterized by its unique structure, which includes chloromethyl and dimethoxy functional groups attached to a silicon atom. Its molecular formula is C4H11ClO2SiC_4H_{11}ClO_2Si with a molecular weight of approximately 182.72 g/mol. This compound is typically a colorless liquid with a boiling point of around 140 °C and a density of 1.000 g/mL at 25 °C . The presence of the chloromethyl group allows it to participate in various

, including:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, making it useful in synthesizing more complex organosilicon compounds.
  • Hydrolysis: In the presence of water, chloromethyl(methyl)dimethoxysilane can hydrolyze to form silanol compounds, which can further react to form siloxanes.
  • Condensation Reactions: It can react with alcohols or amines to form siloxane linkages, which are essential in creating silicone polymers .

Chloromethyl(methyl)dimethoxysilane exhibits significant biological activity, influencing various cellular processes. It can interact with proteins and nucleic acids, modifying their structure and function. The compound has been shown to affect cell signaling pathways by forming covalent bonds with amino groups in proteins, which may alter enzyme activities and gene expression. Additionally, its interactions with cellular components suggest potential applications in biochemical research and therapeutic contexts.

The synthesis of chloromethyl(methyl)dimethoxysilane typically involves the reaction of chloromethylmethyldichlorsilane with trimethyl orthoformate and methyl alcohol under controlled conditions. The process generally occurs at temperatures between 40 °C and 90 °C, with careful monitoring of the molar ratios of the reactants to achieve high yields and purity . For example, a preferred molar ratio for optimal yield is approximately 1:2 for chloromethylmethyldichlorsilane to trimethyl orthoformate .

Chloromethyl(methyl)dimethoxysilane finds applications across various fields:

  • Silicone Polymer Production: It is used as a precursor in synthesizing silicone polymers due to its ability to form siloxane bonds.
  • Surface Modification: The compound can modify surfaces to enhance adhesion properties or introduce functional groups for further

Chloromethyl(methyl)dimethoxysilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Chloromethyl Methyl EtherContains a chloromethyl groupHighly toxic; used as a reagent in organic synthesis
Trimethoxy(chloromethyl)silaneContains three methoxy groupsMore stable than chloromethyl(methyl)dimethoxysilane; less reactive
Dimethoxy(dichlorosilyl)methaneContains dichlorosilyl functionalityUsed primarily in silicone polymer synthesis
ChloropropyltrimethoxysilanePropyl group instead of methylUsed for similar applications but offers different reactivity profiles

Chloromethyl(methyl)dimethoxysilane is unique due to its specific combination of reactivity from both the chloromethyl and dimethoxy groups, allowing it to serve diverse roles in both industrial applications and biological studies.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-16

Explore Compound Types